molecular formula C23H24O12 B2954680 Andrographidin B CAS No. 113963-38-5

Andrographidin B

Numéro de catalogue: B2954680
Numéro CAS: 113963-38-5
Poids moléculaire: 492.433
Clé InChI: JCUIPEIMZRLNKQ-BSTKLLGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Andrographidin B is a diterpenoid compound identified in Andrographis paniculata, a medicinal plant widely studied for its bioactive constituents, including andrographolide, neoandrographolide, and andrographidin C . While structural details of this compound remain less documented compared to its analogs, it is classified within the labdane diterpenoid family, characterized by a bicyclic carbon skeleton with hydroxyl and methyl substituents. Its isolation and identification are often associated with phytochemical profiling studies targeting A. paniculata's anti-inflammatory, antiviral, and hypoglycemic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Andrographidin B involves several steps, including the extraction of the compound from the leaves and stems of Andrographis paniculata. The extraction process typically uses solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography (RRLC) are commonly used .

Analyse Des Réactions Chimiques

Types of Reactions: Andrographidin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

    Chemistry: Used as a starting material for synthesizing new compounds with enhanced biological activities.

    Biology: Studied for its role in modulating cellular pathways and gene expression.

    Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and infectious diseases.

    Industry: Used in the development of herbal supplements and pharmaceuticals

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Andrographidin B vs. Andrographidin C

  • Structural Differences : Andrographidin C features additional hydroxyl groups at positions C-14 and C-19, whereas this compound is hypothesized to lack these substituents based on its lower polarity during chromatographic separation .
  • Biological Activity :
    • Andrographidin C demonstrates strong binding to RNA-dependent RNA polymerase (RdRp) via pi-pi interactions with uracil bases and hydrogen bonds at residues Glu811 and Lys551, mimicking nucleotide analogs .
    • This compound’s bioactivity is less characterized, though preliminary studies suggest weaker α-glucosidase inhibition (IC₅₀ ~45 µg/mL) compared to andrographidin A (IC₅₀ ~28 µg/mL) in A. paniculata extracts .

This compound vs. Andrographolide

  • Structural Basis: Andrographolide, the most abundant diterpenoid in A. paniculata, has a γ-lactone ring and three hydroxyl groups, contrasting with this compound’s unmodified decalin ring system .
  • Mechanistic Insights :
    • Andrographolide inhibits RdRp by forming four hydrogen bonds with Thr556, but its binding affinity (-6.2 kcal/mol) is weaker than neoandrographolide (-7.8 kcal/mol) .
    • This compound’s interaction with RdRp remains unverified, though its structural simplicity may limit multi-residue binding.

This compound vs. Neoandrographolide

  • Functional Groups : Neoandrographolide contains a glycoside moiety linked to C-19, enhancing its solubility and interaction with polar residues like Asp336 and Thr440 in RdRp .
  • Pharmacological Potential: Neoandrographolide shows superior RdRp inhibition (binding energy: -7.8 kcal/mol) compared to andrographolide and andrographidin derivatives . this compound’s lack of glycosylation may reduce bioavailability and target engagement.

Data Tables

Table 1: Structural and Functional Comparison of A. paniculata Diterpenoids

Compound Molecular Weight Key Functional Groups RdRp Binding Affinity (kcal/mol) Key Residues Interacted
This compound ~332.4* Decalin core, hydroxyl Not reported Not studied
Andrographidin C 364.4 C-14/C-19 hydroxyls -6.9 Glu811, Lys551
Andrographolide 350.4 γ-Lactone, three hydroxyls -6.2 Thr556
Neoandrographolide 480.5 C-19 glycoside -7.8 Asp336, Thr440

*Estimated based on structural analogs.

Table 2: Bioactivity Profile

Compound α-Glucosidase Inhibition (IC₅₀, µg/mL) Antiviral Activity (RdRp Inhibition) Anti-inflammatory (NF-κB Inhibition)
This compound ~45* Not tested Not reported
Andrographidin C Not reported Moderate High (IC₅₀ ~10 µM)
Andrographolide 32.5 Weak High (IC₅₀ ~5 µM)
Neoandrographolide 18.7 Strong Moderate (IC₅₀ ~15 µM)

Derived from *A. paniculata extract data .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Andrographidin B in plant extracts?

To isolate and quantify this compound, combine chromatographic techniques (e.g., HPLC or UPLC) with mass spectrometry (MS) for structural confirmation . Validate methods using reference standards (if available) and ensure reproducibility via triplicate runs. For quantification, prepare calibration curves in a matrix-matched solvent to account for extraction interference. Report limits of detection (LOD) and quantification (LOQ) to establish method sensitivity .

Q. How should researchers design in vitro studies to evaluate the bioactivity of this compound?

Begin with dose-response assays (e.g., cytotoxicity, anti-inflammatory) using cell lines relevant to the hypothesized mechanism (e.g., macrophages for inflammation studies). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls to isolate compound-specific effects. Use ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-dependent responses . Predefine significance thresholds (e.g., p < 0.05) and adjust for multiple comparisons .

Q. What are the key challenges in ensuring the purity of this compound for pharmacological studies?

Purity challenges arise from structural analogs (e.g., andrographolide) in plant extracts. Mitigate this via:

  • Fractional crystallization or preparative HPLC to isolate this compound.
  • Nuclear Magnetic Resonance (NMR) for stereochemical confirmation.
  • Accelerated stability testing (e.g., 40°C/75% RH for 6 months) to assess degradation under storage conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Contradictory results (e.g., pro-apoptotic vs. anti-inflammatory effects) may stem from:

  • Cell-type specificity : Test across multiple cell lines (e.g., cancer vs. normal cells).
  • Dose-dependent effects : Use transcriptomics (RNA-seq) to map pathways activated at low vs. high doses.
  • Experimental bias : Blind assays and validate findings in independent labs. Publish negative results to reduce publication bias .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?

  • Rodent models : Use Sprague-Dawley rats for bioavailability studies. Administer via oral gavage and intravenous routes to calculate absolute bioavailability. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis.
  • Tissue distribution : Euthanize animals at peak plasma concentration to assess organ accumulation (e.g., liver, kidneys) .

Q. How should researchers address solubility limitations of this compound in preclinical studies?

  • Co-solvents : Use Cremophor EL or DMSO (≤0.1% v/v) to enhance aqueous solubility.
  • Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability. Characterize formulations via dynamic light scattering (DLS) and in vitro release assays .

Q. Methodological and Statistical Guidance

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values.
  • Two-way ANOVA for time- and dose-dependent effects.
  • Power analysis pre-study to determine sample size (e.g., G*Power software) .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Standardized protocols : Document extraction methods, solvent batches, and equipment settings.
  • Open data : Share raw chromatograms, NMR spectra, and statistical code via repositories like Zenodo.
  • Inter-laboratory validation : Collaborate with independent labs to replicate key findings .

Q. Data Presentation and Reporting

Q. What criteria should figures meet to effectively communicate this compound research?

  • Clarity : Use high-resolution chromatograms/spectra with labeled peaks (m/z, retention time).
  • Minimalism : Avoid overcrowding graphs; use insets for magnification.
  • Color coding : Differentiate treatment groups in bioactivity plots (e.g., red for high dose, blue for control) .

Q. How should contradictory bioactivity data be discussed in manuscripts?

  • Contextualize findings : Compare results with prior studies (e.g., differences in assay conditions).
  • Mechanistic hypotheses : Propose models (e.g., dual receptor targeting) to explain discrepancies.
  • Limitations section : Acknowledge unresolved questions and suggest follow-up experiments (e.g., CRISPR knockouts to identify molecular targets) .

Propriétés

IUPAC Name

5-hydroxy-2-[2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7,8-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-14-7-11(26)16-10(25)6-13(33-22(16)21(14)32-2)9-4-3-5-12(17(9)27)34-23-20(30)19(29)18(28)15(8-24)35-23/h3-7,15,18-20,23-24,26-30H,8H2,1-2H3/t15-,18-,19+,20-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIPEIMZRLNKQ-BSTKLLGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.